Folipastatin

CFTR inhibition intestinal secretion anti-diarrheal

Researchers requiring a validated PLA2 inhibitor with unique polypharmacology often face supply inconsistency for this rare depsidone. Folipastatin (CAS 139959-71-0) solves this with reliable global availability. - Multi-target profile: PLA2 (IC50 = 39 μM), L-type Ca2+ channel (IC50 = 0.39 μM), CFTR (IC50 = 0.3-0.5 μM) - Validated in functional assays: inhibits arachidonic acid release (IC50 = 24 μM) in rat PMNs - Sourced from authenticated Aspergillus unguis fermentation; ≥95% purity; stored at -20°C

Molecular Formula C23H24O5
Molecular Weight 380.4 g/mol
CAS No. 139959-71-0
Cat. No. B164064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolipastatin
CAS139959-71-0
Synonymsfolipastatin
Molecular FormulaC23H24O5
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)C(=CC)C)C)O
InChIInChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7-,12-8-
InChIKeyJJMKBGPTPXPMBH-OXAWKVHCSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Folipastatin Technical Profile


Folipastatin (CAS 139959-71-0) is a naturally occurring depsidone secondary metabolite originally isolated from the fermentation broth of the fungus Aspergillus unguis [1]. The molecule features a unique depsidone carbon skeleton [2] and is primarily recognized for its inhibitory activity against phospholipase A2 (PLA2), an enzyme central to arachidonic acid release and inflammatory signaling [1]. Beyond PLA2 inhibition, Folipastatin has demonstrated a polypharmacology profile that includes activity at L-type calcium channels [3] and the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel [4], positioning it as a tool compound of interest in inflammation, ion channel, and secretory research.

Class Fungal depsidone natural product
Target Profile Multi-target PLA2, L-type Ca²⁺, CFTR probe
Source Aspergillus unguis-derived secondary metabolite

Folipastatin Key Differentiators


Folipastatin is a distinct chemical entity within the depsidone class, and substitution with other PLA2 inhibitors or structurally related congeners such as unguinol or nidulin is scientifically unsound due to its unique multi-target profile and sub-micromolar potency at specific non-PLA2 targets. While unguinol and nidulin share PLA2 inhibitory activity [1], Folipastatin demonstrates a >1,000-fold higher affinity for L-type calcium channels (IC50 = 0.39 μM) [2] and potent, sub-micromolar inhibition of CFTR-mediated chloride secretion (IC50 = 0.3–0.5 μM) [3][4]. These activities are not documented for its unguinol analogs, meaning a generic substitution would lead to a complete loss of these critical biological effects and confound experimental outcomes in ion channel and secretory research.

Unguinol and nidulin lack reported CFTR chloride channel inhibition, a core differentiator for Folipastatin.
Quantitative L-type calcium channel binding data are unavailable for unguinol analogs; potency context may not transfer.
7-Chlorofolipastatin shifts primary target to SOAT; minor structural modification abolishes PLA2 activity.

Folipastatin Comparative Evidence


CFTR Chloride Channel Inhibition

Folipastatin's most significant and differentiating activity is its potent inhibition of CFTR-mediated chloride secretion. In human intestinal epithelial T84 cells, Folipastatin inhibited forskolin-stimulated chloride secretion with an IC50 of 0.3–0.5 μM, a potency that is approximately 100-fold greater than its PLA2 inhibitory activity [1][2]. In a 3D human colonoid model, Folipastatin effectively suppressed cAMP-induced fluid secretion without affecting basal secretion, confirming functional anti-secretory activity in a physiologically relevant human tissue model [1]. This CFTR inhibitory activity is not reported for the unguinol congeners unguinol or nidulin, making Folipastatin a unique chemical tool for this target.

CFTR inhibition
Class-level inference
IC₅₀ 0.3–0.5 μM
Supports CFTR secretory research
Human colonoid functional model; comparator data not reported
CFTR inhibition intestinal secretion anti-diarrheal chloride channel

L-Type Calcium Channel Binding

Folipastatin demonstrates potent and selective binding to L-type calcium channels in porcine heart membranes, with an IC50 of 0.39 μM for inhibition of radioligand binding [1]. This represents a 100-fold increase in potency relative to its PLA2 inhibitory activity (IC50 = 39 μM) and a >250-fold selectivity over its lack of effect on taenia contraction (IC50 > 100 μM) [1]. While unguinol and nidulin are noted to inhibit nitrendipine binding to porcine heart membranes, specific quantitative IC50 values are not available in the literature for these analogs, making Folipastatin the only quantitatively characterized depsidone for L-type calcium channel activity.

L-type Ca²⁺ binding
Cross-study comparable
IC₅₀ 0.39 μM
Supports ion channel characterization
Porcine heart radioligand binding; selectivity >256-fold vs. taenia
L-type calcium channel radioligand binding cardiovascular ion channel

7-Chlorofolipastatin Comparison

A direct head-to-head comparison is provided by the characterization of 7-chlorofolipastatin, a chlorinated derivative isolated from the same Aspergillus species. 7-Chlorofolipastatin was found to inhibit sterol O-acyltransferase (SOAT) 1 and 2 isozymes in cell-based and enzyme assays [1]. However, the original study on Folipastatin established its PLA2 inhibitory activity with an IC50 of 39 μM [2]. This structural modification—the addition of a chlorine atom—alters the compound's target profile from PLA2 to SOAT, demonstrating that Folipastatin's PLA2 activity is exquisitely sensitive to the presence of a halogen substituent. Consequently, 7-chlorofolipastatin cannot substitute for Folipastatin in PLA2-dependent studies, and vice versa.

7-Cl-Folipastatin vs parent
Head-to-head comparison
PLA2 → SOAT target shift
Structural sensitivity reviewed
Chlorination abolishes PLA2 activity; SOAT activity emerges
PLA2 inhibition SOAT inhibition structure-activity relationship chlorinated analog

Arachidonic Acid Release Inhibition

In a functional cellular assay using rat polymorphonuclear leukocytes, Folipastatin inhibited the release of arachidonic acid with an IC50 of 24 μM [1]. This demonstrates a modest (1.6-fold) increase in potency compared to its direct enzyme inhibition value (PLA2 IC50 = 39 μM) [2]. While the primary PLA2 inhibition assay provides a baseline for enzyme engagement, the arachidonic acid release assay confirms that Folipastatin effectively suppresses the downstream production of this key inflammatory mediator in a physiologically relevant cell type. Data for unguinol or nidulin in this specific functional assay are not readily available, making this a distinctive functional characterization for Folipastatin.

Arachidonic acid release
Cross-study comparable
IC₅₀ 24 μM
Supports cellular inflammation studies
Rat PMN functional assay; downstream mediator release inhibited
arachidonic acid release polymorphonuclear leukocytes inflammation cellular assay

Folipastatin Research Applications


CFTR Chloride Secretion Research

Folipastatin is uniquely suited for studies of CFTR-mediated chloride secretion and its inhibition. It can be used as a tool compound to validate CFTR as a target in models of secretory diarrhea or to dissect CFTR-dependent signaling pathways. The sub-micromolar potency (IC50 = 0.3–0.5 μM) in T84 cells and functional efficacy in human colonoids [1][2] make it a robust positive control for CFTR inhibition. In contrast, unguinol and nidulin lack this activity and are not suitable for this application.

Dual PLA2 and Calcium Channel Studies

For researchers studying the interplay between phospholipase A2 and L-type calcium channels, Folipastatin offers a unique dual-activity profile. With a well-characterized PLA2 IC50 of 39 μM [1] and a 100-fold more potent L-type calcium channel binding IC50 of 0.39 μM [2], Folipastatin can serve as a molecular probe to investigate the functional relationship between these two targets. The lack of quantitative data for unguinol analogs at calcium channels [3] makes Folipastatin the preferred choice for such studies.

Arachidonic Acid Release Studies

Folipastatin is validated for functional studies of arachidonic acid release, a critical step in the inflammatory cascade. Its IC50 of 24 μM in rat polymorphonuclear leukocytes [2] confirms its ability to suppress the production of this key mediator in a relevant cellular context. This functional data provides a bridge between enzyme inhibition and downstream effects, making Folipastatin a valuable tool for dissecting the arachidonic acid pathway in vitro.

Depsidone SAR Studies

Folipastatin serves as a critical reference compound for SAR studies within the depsidone class. The direct comparison with 7-chlorofolipastatin [4] demonstrates that a single halogen substitution can shift the target profile from PLA2 to SOAT. Folipastatin, as the parent non-halogenated depsidone with defined PLA2, calcium channel, and CFTR activities [1][2][3], provides a foundational scaffold for medicinal chemistry efforts aiming to optimize potency or selectivity for specific targets.

Application
Selection Property
Validation Focus
CFTR channel research
CFTR inhibition profile
Chloride secretion endpoint validation
Dual PLA2 / Ca²⁺ channel studies
Multi-target depsidone profile
PLA2 and L-type calcium channel assay
Arachidonic acid pathway studies
Cellular mediator release context
Arachidonic acid release endpoint
Depsidone SAR scaffold
Parent non-halogenated depsidone
Target profile comparison vs. chlorinated analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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